molecular formula C22H13BrO4 B11677268 biphenyl-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate

biphenyl-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11677268
M. Wt: 421.2 g/mol
InChI Key: YNGDIDCZBXXNHH-UHFFFAOYSA-N
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Description

Biphenyl-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with biphenyl-2-yl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of biphenyl-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
  • 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
  • 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

Uniqueness

Biphenyl-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the biphenyl moiety, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities.

Properties

Molecular Formula

C22H13BrO4

Molecular Weight

421.2 g/mol

IUPAC Name

(2-phenylphenyl) 6-bromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C22H13BrO4/c23-16-10-11-19-15(12-16)13-18(21(24)26-19)22(25)27-20-9-5-4-8-17(20)14-6-2-1-3-7-14/h1-13H

InChI Key

YNGDIDCZBXXNHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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